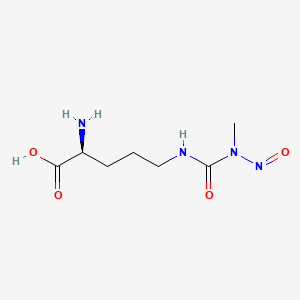

N(delta)-(N-Methyl-N-nitrosocarbamoyl)-L-ornithine

Übersicht

Beschreibung

N(delta)-(N-Methyl-N-nitrosocarbamoyl)-L-ornithine is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a nitrosocarbamoyl group attached to the delta position of the amino acid L-ornithine, with an additional methyl group on the nitrogen atom.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N(delta)-(N-Methyl-N-nitrosocarbamoyl)-L-ornithine typically involves the following steps:

Protection of the Amino Group: The amino group of L-ornithine is protected using a suitable protecting group such as a carbobenzyloxy (Cbz) group.

Introduction of the Nitrosocarbamoyl Group: The protected L-ornithine is then reacted with N-methyl-N-nitrosocarbamoyl chloride under basic conditions to introduce the nitrosocarbamoyl group at the delta position.

Deprotection: The protecting group is removed to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Analyse Chemischer Reaktionen

Types of Reactions

N(delta)-(N-Methyl-N-nitrosocarbamoyl)-L-ornithine can undergo various chemical reactions, including:

Oxidation: The nitrosocarbamoyl group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: Reduction reactions can convert the nitrosocarbamoyl group to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrosocarbamoyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.

Major Products

The major products formed from these reactions include nitroso derivatives, amines, and substituted carbamoyl compounds.

Wissenschaftliche Forschungsanwendungen

Carcinogenicity Studies

One of the most significant applications of N(delta)-(N-Methyl-N-nitrosocarbamoyl)-L-ornithine is its role in carcinogenicity studies. Research has demonstrated that MNCO induces a high incidence of neoplasms in various organs when administered to laboratory animals. In a study involving Wistar rats, MNCO was found to cause tumors in the breast (40%), skin (52%), kidney (81%), pancreas (19%), and ear duct (4%) after a six-month treatment period . The acute cytotoxic effects were also noted in the pancreas, kidney, and skin following administration, indicating its potential as a model for studying tumorigenesis.

Table 1: Incidence of Neoplasms Induced by MNCO in Wistar Rats

| Organ | Incidence (%) |

|---|---|

| Breast | 40 |

| Skin | 52 |

| Kidney | 81 |

| Pancreas | 19 |

| Ear Duct | 4 |

Drug Development

The insights gained from studies involving this compound have implications for drug development, particularly in creating therapeutic agents targeting pancreatic cancer. The compound's ability to induce specific types of tumors makes it a valuable tool for understanding the mechanisms of cancer progression and for testing new chemotherapeutic agents . The evaluation of MNCO's effects on pancreatic tissues has contributed to the development of treatment strategies that may improve patient outcomes.

Pancreatic Cancer Research

MNCO has been utilized as a model compound in pancreatic cancer research due to its specific carcinogenic effects on pancreatic tissues. Studies have indicated that disturbed methyl metabolism may be linked to the development of pancreatic tumors induced by nitroso compounds such as MNCO . This connection highlights the importance of understanding metabolic pathways and their roles in cancer development.

Case Study: Use of MNCO in Pancreatic Cancer Models

In various studies involving animal models, researchers have examined the histological changes induced by MNCO in pancreatic tissues. These investigations have provided insights into the morphological alterations associated with tumorigenesis, facilitating the identification of potential biomarkers for early detection and intervention strategies .

Wirkmechanismus

The mechanism by which N(delta)-(N-Methyl-N-nitrosocarbamoyl)-L-ornithine exerts its effects involves the interaction with specific molecular targets such as enzymes and proteins. The nitrosocarbamoyl group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that alter their function. This can affect various cellular pathways, including those involved in cell proliferation and apoptosis.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N(delta)-(N-Nitrosocarbamoyl)-L-ornithine: Lacks the methyl group on the nitrogen atom.

N(delta)-(N-Methylcarbamoyl)-L-ornithine: Lacks the nitroso group.

N(delta)-(N-Methyl-N-nitrosocarbamoyl)-L-lysine: Similar structure but with an additional methylene group in the side chain.

Uniqueness

N(delta)-(N-Methyl-N-nitrosocarbamoyl)-L-ornithine is unique due to the presence of both a nitrosocarbamoyl group and a methyl group, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.

Biologische Aktivität

N(delta)-(N-Methyl-N-nitrosocarbamoyl)-L-ornithine (MNCO) is a synthetic compound that has attracted significant attention in the fields of biochemistry and oncology due to its unique structure and potential biological activities. This article delves into the biological activity of MNCO, highlighting its mechanisms of action, carcinogenic properties, and relevant case studies.

Chemical Structure and Properties

MNCO is characterized by the presence of a nitrosocarbamoyl group attached to the delta position of L-ornithine, along with an N-methyl group. The molecular formula is with a molecular weight of 218.21 g/mol . The compound's structure allows it to interact with various biological macromolecules, including proteins and nucleic acids, potentially leading to significant biological effects.

The primary mechanism by which MNCO exerts its effects involves the formation of covalent bonds with nucleophilic sites on proteins. This interaction can lead to modifications that alter protein function, affecting various cellular pathways such as:

- Cell Proliferation : MNCO can influence pathways that regulate cell growth and division.

- Apoptosis : The compound may induce programmed cell death through alterations in signaling pathways.

- Enzyme Activity : MNCO has been shown to affect enzyme activities, potentially leading to changes in metabolic processes .

Carcinogenicity Studies

Research has demonstrated that MNCO exhibits significant carcinogenic properties. A study conducted on Wistar rats revealed that administration of MNCO resulted in a high incidence of neoplasms in various tissues, including:

| Tissue | Incidence (%) |

|---|---|

| Breast | 40% |

| Skin | 52% |

| Kidney | 81% |

| Pancreas | 19% |

| Ear Duct | 4% |

The study indicated that all pancreases examined contained foci of fibrosis and atypical acinar cell nodules . Additionally, acute cytotoxic effects were noted in the pancreas, kidney, and skin following high-dose administration .

1. Pancreatic Cancer Model

In a significant study utilizing hamsters as a model for pancreatic cancer, MNCO was administered alongside other nitroso compounds. The histological evaluation revealed unique changes in pancreatic tissues, suggesting that MNCO may play a role in pancreatic carcinogenesis .

2. Comparative Analysis with Other Compounds

When compared to similar compounds such as N(delta)-(N-nitrosocarbamoyl)-L-ornithine (which lacks the methyl group), MNCO exhibited enhanced biological activity due to its unique structural features. This distinction underscores the importance of chemical modifications in determining biological outcomes .

Eigenschaften

IUPAC Name |

(2S)-2-amino-5-[[methyl(nitroso)carbamoyl]amino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N4O4/c1-11(10-15)7(14)9-4-2-3-5(8)6(12)13/h5H,2-4,8H2,1H3,(H,9,14)(H,12,13)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEQYAQFYVFRGQD-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)NCCCC(C(=O)O)N)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C(=O)NCCC[C@@H](C(=O)O)N)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1020851 | |

| Record name | N-(N-Methyl-N-nitrosocarbamoyl)-l-ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63642-17-1 | |

| Record name | N(delta)-(N-Methyl-N-nitrosocarbamoyl)-L-ornithine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063642171 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(N-Methyl-N-nitrosocarbamoyl)-l-ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(N-Methyl-N-nitrosocarbamoyl)-l-ornithine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WY22C9GDS4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.